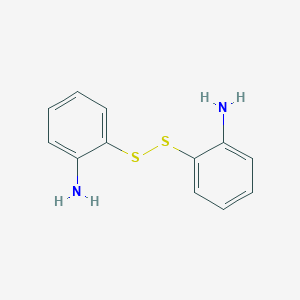

2,2'-Dithiodianiline

Description

Properties

IUPAC Name |

2-[(2-aminophenyl)disulfanyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYOQURZQWIILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SSC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

193402-55-0 | |

| Record name | Poly(2,2′-dithiodianiline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193402-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2061561 | |

| Record name | Benzenamine, 2,2'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141-88-4 | |

| Record name | Bis(2-aminophenyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1141-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Diaminodiphenyldisulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dithiodianiline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dithiodianiline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,2'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2,2'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dithiodianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DIAMINODIPHENYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y75Q7B8EAE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-Dithiodianiline: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dithiodianiline is an organosulfur compound featuring two aniline groups linked by a disulfide bond. This unique structure imparts valuable redox-responsive properties, making it a significant molecule in materials science and of growing interest in biomedical applications. Its ability to undergo cleavage of the disulfide bond under reducing conditions, such as those found within the intracellular environment, makes it a promising building block for smart materials, including drug delivery systems. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a focus on its relevance to research and drug development.

Chemical Structure and Identification

The core structure of this compound consists of two aminophenyl groups connected by a disulfide bridge.

Molecular Structure:

A Comprehensive Technical Guide to the Synthesis of 2,2'-Dithiodianiline from o-Aminothiophenol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth examination of the synthesis of 2,2'-Dithiodianiline, a critical building block in materials science and pharmaceutical development. The primary and most direct route to this compound is the oxidative coupling of o-aminothiophenol. Due to its bifunctional nature—possessing two aniline moieties and a redox-active disulfide bond—this compound is extensively used in the synthesis of novel polyimides, polyurethanes, and as a precursor for drug delivery systems and functionalized surfaces.[1] This guide details the underlying chemical principles, prevalent synthesis methodologies, and detailed experimental protocols.

Core Reaction Principle: Oxidation of Thiols

The synthesis of this compound from o-aminothiophenol is a classic example of thiol oxidation. In this reaction, two molecules of o-aminothiophenol undergo oxidative coupling, where the thiol groups (-SH) are converted into a disulfide bond (-S-S-), forming the dimeric this compound molecule and a corresponding reduced byproduct (e.g., water, in the case of peroxide or oxygen-based oxidants).

The starting material, o-aminothiophenol, is highly susceptible to oxidation. The free thiol can be quantitatively oxidized to 2,2'-diaminodiphenyl disulfide simply upon neutralization of its alkaline solution, even with the careful exclusion of atmospheric oxygen.[2] This inherent reactivity underscores the need for controlled conditions to ensure high purity and yield of the desired product.

Caption: General reaction pathway for the synthesis of this compound.

Synthesis Methodologies

Several methods have been developed for the oxidation of o-aminothiophenol. The choice of method often depends on the desired scale, purity requirements, and available resources.

A. Controlled Oxidation with Hydrogen Peroxide This is a highly effective and scalable method that allows for excellent control over the reaction, minimizing byproduct formation. The process typically involves using the sodium or potassium salt of o-aminothiophenol in an aqueous solution.[3] A key innovation in this method is the use of a two-phase system, comprising the aqueous salt solution and an immiscible organic solvent like toluene, benzene, or xylene.[3]

As the water-soluble oxidizing agent (hydrogen peroxide) is added slowly, the this compound product is formed. Being insoluble in water but soluble in the organic solvent, the product is immediately extracted into the organic phase.[3] This in-situ extraction protects the product from over-oxidation and separates it from water-soluble byproducts, leading to a high-purity product directly from the reaction mixture.[3]

B. Aerial or Photochemical Oxidation A simpler, albeit less controlled, method involves the exposure of o-aminothiophenol to air (aerial oxidation) or sunlight (photochemical oxidation). In one documented protocol, neat 2-aminobenzenethiol is simply exposed to sunlight in an open beaker for an extended period (e.g., 48 hours).[1] This method proceeds via a radical-mediated coupling mechanism where the thiol groups are oxidized to form the disulfide bond.[1] While straightforward, this approach may offer limited scalability and the yield is not well-quantified in available literature.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Reaction Conditions for Hydrogen Peroxide Method

| Parameter | Value/Range | Source |

|---|---|---|

| Reactant Form | Sodium or Potassium salt of o-aminothiophenol | [3] |

| Aqueous Phase Concentration | 10 to 50 wt% (15-30% preferred) | [3] |

| Organic Solvent | Toluene, Benzene, or Xylene | [3] |

| Oxidizing Agent | Water-soluble peroxide (e.g., H₂O₂) | [3] |

| Reaction Temperature | ~5°C to 35°C | [3] |

| Addition of Oxidant | Slow, to maintain minimal residual concentration |[3] |

Table 2: Product Specifications for this compound

| Property | Value | Source(s) |

|---|---|---|

| Synonyms | 2-Aminophenyl Disulfide, 2,2'-Diaminodiphenyl Disulfide | [4][5][6] |

| CAS Number | 1141-88-4 | [4][7] |

| Molecular Formula | C₁₂H₁₂N₂S₂ | [4] |

| Molecular Weight | 248.37 g/mol | [7] |

| Appearance | Light yellow to yellow-green powder/crystal | [4][7] |

| Melting Point | 91 to 95 °C | [7][8] |

| Purity (Typical) | >97.0% | [7] |

| Solubility | Insoluble in water; soluble in alcohols and BTX solvents |[7] |

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of this compound.

Caption: General experimental workflow for the two-phase synthesis method.

Protocol 1: Synthesis via Controlled Hydrogen Peroxide Oxidation[3]

-

Step 1: Preparation of Reactant Mixture. Form an agitated, unstable dispersion comprised of:

-

100 parts by weight of an aqueous solution containing 15-30 wt% sodium salt of o-aminothiophenol.

-

15 to 25 parts by weight of toluene.

-

-

Step 2: Oxidation. While maintaining vigorous agitation, cool the dispersion to a temperature range of 5-35°C. Begin the slow, dropwise addition of an aqueous hydrogen peroxide solution. The rate of addition should be carefully controlled to ensure that only a trace concentration of residual peroxide is maintained in the mixture at any time.

-

Step 3: Phase Separation. Upon completion of the reaction (indicated by the consumption of the starting material), cease agitation and allow the two phases to separate. The upper toluene phase will contain the dissolved this compound, while the lower aqueous phase will contain water-soluble byproducts and inorganic salts.

-

Step 4: Purification. Separate the toluene phase. For optimal purity, wash the organic phase 2 to 4 times with water. This helps remove any residual sodium hydroxide or other water-soluble impurities.

-

Step 5: Isolation. The final product, this compound, can be isolated by removing the toluene under reduced pressure (distillation). The resulting solid is of sufficiently high purity for many applications, including use as a curative for isocyanate-terminated polyurethane prepolymers.

Protocol 2: Synthesis via Photochemical Air Oxidation[1]

-

Step 1: Reactant Setup. Place a measured quantity of neat 2-aminobenzenethiol into an open glass beaker.

-

Step 2: Reaction. Expose the beaker to direct sunlight for approximately 48 hours. The reaction proceeds via the ambient air and light.

-

Step 3: Initial Purification. After the reaction period, wash the resulting crude product with ethanol. This step is effective at removing unreacted starting material and potential oligomeric byproducts.

-

Step 4: Isolation. The purified product can be obtained by slow evaporation of the ethanol solution, which may yield single crystals suitable for analysis. For applications requiring higher purity, further purification by chromatography may be necessary.[1]

Conclusion

The synthesis of this compound from o-aminothiophenol is a robust and efficient process, central to the production of this versatile chemical intermediate. While simple air oxidation is feasible, controlled methods using hydrogen peroxide in a two-phase system offer superior purity, yield, and scalability. The immediate extraction of the product into an organic phase is a key advantage, simplifying purification and protecting the desired molecule from degradation. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals engaged in the synthesis and application of this compound.

References

- 1. This compound | High-Purity Reagent | RUO [benchchem.com]

- 2. US3931321A - Process for the preparation of O-aminothiophenols - Google Patents [patents.google.com]

- 3. EP0000871A1 - Method of preparing this compound - Google Patents [patents.google.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 1141-88-4 | TCI AMERICA [tcichemicals.com]

- 6. This compound | 1141-88-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 2,2′-dithiodianiline-CAS No. 1141-88-4 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]

- 8. chembk.com [chembk.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,2'-Dithiodianiline (CAS 1141-88-4)

This technical guide provides a comprehensive overview of this compound (CAS No. 1141-88-4), a versatile aromatic disulfide compound. It details its physicochemical properties, synthesis protocols, key applications in research and development, and its biological significance. The information is structured to be a practical resource for professionals in chemistry, materials science, and pharmacology.

Core Chemical and Physical Properties

This compound, also known by synonyms such as 2,2'-Diaminodiphenyl disulfide and Bis(2-aminophenyl) disulfide, is a light yellow to amber crystalline powder.[1][2][3] Its core structure consists of two aniline units linked by a disulfide bridge, which is the key to its redox activity and diverse applications.[4] It is insoluble in water but soluble in organic solvents like alcohols, benzene, toluene, and xylene.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1141-88-4 | [1][5][6] |

| Molecular Formula | C₁₂H₁₂N₂S₂ | [4][6][7] |

| Molecular Weight | 248.36 g/mol | [1][3][4] |

| Appearance | Light yellow to amber/dark green powder/crystal | [1][2][3] |

| Melting Point | 91 - 95 °C | [1][4][7] |

| Solubility | Insoluble in water; Soluble in alcohols and BTXs | [1][2] |

| IUPAC Name | 2-[(2-aminophenyl)disulfanyl]aniline | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Key Spectroscopic Data for this compound

| Spectrum Type | Key Signals / Data | Reference(s) |

| ¹H NMR | δ 10.39 (s, 2H, amine protons), δ 7.73–7.59 (aromatic protons) | [4] |

| GC-MS | Major fragments at m/z 124, 125, 248 | [8] |

| MS-MS | Precursor ion [M+H]⁺ at m/z 249.0515, major fragment at m/z 124 | [8] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common and effective laboratory and industrial-scale method involves the oxidation of an o-aminothiophenol salt.

Experimental Protocol 1: Synthesis via Oxidation of Sodium o-Aminothiophenol [9]

This protocol is adapted from a patented method involving the controlled oxidation of the sodium salt of o-aminothiophenol.

Materials:

-

Aqueous solution of sodium salt of o-aminothiophenol (15-30 wt%)

-

Toluene

-

Hydrogen peroxide (H₂O₂) solution

-

Water (for washing)

Procedure:

-

Reaction Setup: Form an agitated, unstable dispersion by mixing 100 parts by weight of the aqueous sodium o-aminothiophenol solution with 15-25 parts by weight of toluene in a suitable reactor.

-

Oxidation: Maintain the temperature of the dispersion between 5°C and 40°C. Slowly add a water-soluble peroxide, such as hydrogen peroxide, to the agitated mixture. The addition rate should be controlled to maintain only a trace concentration of residual peroxide in the dispersion.

-

Extraction: The water-insoluble this compound product forms as a slurry in the aqueous phase and is simultaneously extracted into the toluene phase.

-

Phase Separation: Once the reaction is complete, stop the agitation and allow the phases to separate. The upper hydrocarbon phase contains the dissolved product, while the lower aqueous phase contains water-soluble byproducts.

-

Washing: Separate the toluene phase and wash it 2 to 4 times with water to remove any traces of sodium hydroxide or other water-soluble impurities.

-

Product Isolation: The final product, this compound, can be recovered from the toluene solution by distillation of the solvent.

Experimental Protocol 2: Electrochemical Polymerization of this compound (PDTDA) [10]

This protocol describes the formation of poly(this compound) thin films on an electrode surface.

Materials:

-

This compound (DTDA) monomer (30 mM)

-

Tetraethylammonium hexafluorophosphate (TEAHFP) (60 mM) as a supporting electrolyte

-

1:1 water:acetonitrile solution

-

Gold or stainless steel electrode substrates

-

High-purity argon gas

Procedure:

-

Solution Preparation: Prepare the electrolytic solution by dissolving 30 mM DTDA and 60 mM TEAHFP in a 1:1 (v/v) mixture of deionized water and acetonitrile. Purge the solution with high-purity argon to remove dissolved oxygen and maintain an argon atmosphere during the experiment.

-

Electrochemical Setup: Use a standard three-electrode electrochemical cell with a gold or stainless steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference.

-

Polymerization: Immerse the electrodes in the solution. Perform cyclic voltammetry by scanning the potential between 0.0 V and 1.5-1.6 V vs SCE at a scan rate of 50 mV/s.

-

Film Formation: The oxidative polymerization of the DTDA monomer occurs on the surface of the working electrode, resulting in the deposition of an adherent thin film of poly(this compound).

-

Washing: After deposition, carefully remove the modified electrode from the solution and wash it with the water:acetonitrile solvent to remove any unreacted monomer and electrolyte.

Applications in Research and Drug Development

The unique bifunctional and redox-responsive nature of this compound makes it a valuable molecule in several high-tech fields.

-

Polymer Chemistry: It serves as a critical building block for advanced polymers such as polyimides and polyurethanes, imparting enhanced thermal stability.[4] It is also used to synthesize conductive polyaniline derivatives with improved electrochemical properties for applications in sensors.[4]

-

Materials Science: The ability of its thiol form (2-mercaptoaniline) to form self-assembled monolayers (SAMs) on gold surfaces is exploited in the development of functionalized surfaces and electronic devices.[4]

-

Drug Delivery and Chemical Biology: The disulfide bond is the cornerstone of its application in "smart" drug delivery systems.[4] This bond is stable in the bloodstream but can be selectively cleaved by reducing agents like glutathione (GSH), which is present in higher concentrations inside cells. This mechanism allows for the targeted release of drugs within the cellular environment.[4]

-

Antimicrobial and Antiviral Research: The compound itself exhibits antioxidant and antimicrobial properties.[4] Furthermore, its derivatives have been identified as potent inhibitors of key viral enzymes. For example, certain aromatic disulfides derived from this scaffold have shown inhibitory activity against SARS-CoV-2 proteases (PLpro and Mpro), making them lead compounds for the development of anti-COVID-19 drugs.[11]

Biological Activity and Mechanism of Action

The biological activity of this compound is primarily governed by its redox-active disulfide bond.[4]

-

Redox Activity and Antioxidant Properties: The compound can scavenge free radicals, thereby reducing oxidative stress in cellular systems.[4]

-

Enzyme Inhibition: It has been shown to be a potent inhibitor of DNA polymerase by binding to the DNA.[7] Its derivatives can covalently bind to cysteine residues in the active sites of enzymes like the SARS-CoV-2 main protease, leading to their inhibition.[11]

-

Stimuli-Responsive Behavior: The lability of the disulfide bond in the presence of biological reducing agents like glutathione is a key mechanism. This allows for the controlled disassembly of nanocarriers or the activation of probes in a specific cellular environment, which is highly valuable for targeted therapies and diagnostics.[4]

Visualizations: Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Workflow for the synthesis of this compound.

Caption: Mechanism of a stimuli-responsive drug delivery system.

Caption: Logical diagram of primary biological activities.

Safety and Handling

This compound is classified as harmful and requires careful handling.

-

Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[2][5]

-

Precautions: Thoroughly wash hands and skin after handling.[2][5] Always wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses with side-shields, and a lab coat.[2][5] Store in a cool, dark, and well-ventilated area.[7]

This guide consolidates key technical information on this compound to support its application in advanced research and development. Its unique properties continue to make it a compound of significant interest across multiple scientific disciplines.

References

- 1. 2,2′-dithiodianiline-CAS No. 1141-88-4 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]

- 2. This compound | 1141-88-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | High-Purity Reagent | RUO [benchchem.com]

- 5. 1141-88-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. scbt.com [scbt.com]

- 7. This compound | 1141-88-4 | FD16035 | Biosynth [biosynth.com]

- 8. Bis(2-aminophenyl) disulfide | C12H12N2S2 | CID 14358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. EP0000871A1 - Method of preparing this compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,2'-Dithiodianiline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2'-Dithiodianiline (DTDA), a versatile aromatic amine with a redox-active disulfide bridge. Its unique bifunctional structure makes it a valuable building block in polymer science, chemical biology, and materials research. This document details its core properties, experimental protocols for its synthesis, and its application in the development of modified electrodes.

Core Properties of this compound

This compound, also known as 2,2'-Diaminodiphenyl disulfide, is a light yellow to yellow-green crystalline powder.[1] Its key chemical and physical properties are summarized below. The central disulfide bond is redox-active, allowing for cleavage into thiols (2-mercaptoaniline) in a reducing environment, a feature exploited in drug delivery systems and stimuli-responsive materials.[2]

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂S₂[2][3] |

| Molecular Weight | 248.36 g/mol [2][3] |

| CAS Number | 1141-88-4[1][4] |

| Melting Point | 91-95 °C[1][4] |

| Appearance | Light yellow to amber to dark green powder/crystal[3] |

| Purity (Typical) | >98.0% (HPLC)[3] |

| Solubility | Insoluble in water; soluble in alcohols and BTX solvents[1] |

| ¹H NMR Signals | δ 10.39 (s, 2H, amine protons), δ 7.73–7.59 (aromatic protons)[2] |

| Crystal System | Orthorhombic (Space group Pbca)[2] |

| Disulfide Bond Length | 2.042 Å[2] |

Experimental Protocols

Detailed methodologies for the synthesis and an electrochemical application of this compound are provided below.

Protocol 1: Chemical Synthesis and Purification

This protocol describes the synthesis of this compound via the oxidation of the sodium salt of o-aminothiophenol, followed by solvent extraction for purification.[5] This method is designed to yield a high-purity product suitable for applications like polyurethane curing.[5]

Materials:

-

Aqueous solution of the sodium salt of o-aminothiophenol

-

Hydrogen peroxide (H₂O₂)

-

Toluene

-

Deionized water

-

Activated carbon (optional)

Procedure:

-

Oxidation: Slowly add hydrogen peroxide to an agitated aqueous solution of the sodium salt of o-aminothiophenol. This reaction oxidizes the thiophenol, forming a water slurry containing the insoluble this compound product and water-soluble byproducts.[5]

-

Extraction: Mix toluene with the aqueous slurry. The this compound will be selectively extracted into the immiscible toluene phase, while inorganic salts and other byproducts remain in the aqueous phase.[5] Maintain vigorous agitation to ensure efficient phase transfer.

-

Separation: Allow the mixture to settle and separate the organic (toluene) phase from the aqueous phase.

-

Washing: Wash the organic phase with deionized water 1-5 times to remove trace impurities such as sodium hydroxide.[5]

-

Purification (Optional): The toluene solution can be treated with activated carbon to remove trace impurities, followed by filtration.[5]

-

Product Recovery: Distill the toluene from the organic phase to recover the purified this compound product.

Protocol 2: Electrochemical Synthesis of Poly(this compound) (PDTDA) Films

This protocol details the preparation of conductive poly(this compound) thin films on an electrode substrate using cyclic voltammetry.[6] Such polymer-modified electrodes can be used in the development of electrochemical sensors.[6]

Materials:

-

This compound (DTDA)

-

Tetraethylammonium hexafluorophosphate (TEAHFP)

-

Acetonitrile

-

Deionized water

-

Gold or stainless steel electrode

-

High-purity argon gas

Procedure:

-

Electrolyte Preparation: Prepare the polymerization solution by dissolving 30 mM DTDA and 60 mM TEAHFP in a 1:1 water:acetonitrile solution.[6]

-

Deoxygenation: Purge the solution with high-purity argon gas to remove dissolved oxygen. Maintain an argon atmosphere over the solution during the experiment.[6]

-

Electropolymerization: Immerse the working electrode (gold or stainless steel) in the solution. Apply a cyclic potential between 0.0 V and 1.5 V (for gold) or 1.6 V (for stainless steel).[6]

-

Film Growth: The polymer film will deposit on the electrode surface. The thickness of the film can be controlled by the number of potentiodynamic cycles performed.[6]

-

Post-treatment: After deposition, the modified electrode is ready for further experiments, such as loading with metal microparticles for catalytic applications.[6]

Biological and Chemical Applications

This compound serves as a crucial intermediate in multiple fields:

-

Polymer Chemistry: It is used to synthesize novel polymers like polyimides and polyurethanes, imparting thermal stability and redox-responsiveness.[2] It can also be copolymerized with aniline to create derivatives with enhanced electrical conductivity for use in sensors.[2]

-

Pharmaceutical and Agrochemical Development: The molecule's structure is a valuable scaffold for synthesizing complex pharmaceutical compounds and active ingredients for pesticides and herbicides.[7]

-

Chemical Biology: As a precursor for disulfide-containing probes and drug delivery systems, its cleavable S-S bond allows for controlled release in response to biological reducing agents like glutathione.[2]

-

Biological Activity: Studies have indicated that this compound possesses antioxidant, antimicrobial, and cytotoxic properties against certain cancer cell lines, stemming from its redox capabilities.[2]

References

- 1. 2,2′-dithiodianiline-CAS No. 1141-88-4 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]

- 2. This compound | High-Purity Reagent | RUO [benchchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 1141-88-4 | FD16035 | Biosynth [biosynth.com]

- 5. EP0000871A1 - Method of preparing this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

Solubility Profile of 2,2'-Dithiodianiline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2'-dithiodianiline (CAS No. 1141-88-4), a key intermediate in various fields including pharmaceuticals and polymer science. Understanding the solubility of this compound is crucial for its handling, formulation, and application in research and development. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and includes a visual workflow to aid in experimental design.

Solubility Data

Currently, publicly available quantitative solubility data for this compound in various organic solvents is limited. However, qualitative assessments from multiple sources provide valuable insights into its solubility behavior. The following table summarizes the known qualitative solubility of this compound.

| Solvent Classification | Solvent | Solubility |

| Polar Protic Solvents | Water | Insoluble |

| Methanol | Soluble, especially when heated[1][2][3][4][5][6][7] | |

| Ethanol | Soluble[6][7] | |

| Alcohols (general) | Reportedly mixes freely | |

| Polar Aprotic Solvents | Acetone | Slightly soluble |

| Aromatic Solvents | Benzene, Toluene, Xylenes (BTXs) | Reportedly mixes freely |

Note: The term "mixes freely" suggests high solubility or miscibility. However, without quantitative data, the precise solubility limits are unknown. Further experimental validation is necessary to establish quantitative solubility parameters (e.g., in g/100 mL or mol/L) at various temperatures.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid organic compound such as this compound in an organic solvent. This protocol is based on the widely accepted "shake-flask" method, which is considered the gold standard for equilibrium solubility measurements.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

-

Centrifuge (optional)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to rest at the controlled temperature for at least 24 hours to allow the excess solid to sediment.

-

Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette. It is critical not to disturb the undissolved solid at the bottom of the vial.

-

Filter the collected supernatant through a chemically compatible syringe filter to remove any remaining microscopic particles.

-

Dilute the filtered saturated solution gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of this compound.

References

- 1. scribd.com [scribd.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lifechemicals.com [lifechemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Beta-cyclodextrin formulation of a disulfide-bond disrupting agent for improved systemic exposure - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00334B [pubs.rsc.org]

Spectroscopic Profile of 2,2'-Dithiodianiline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,2'-Dithiodianiline (CAS No. 1141-88-4), a key building block in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a valuable resource for compound identification, purity assessment, and methodological replication.

Core Spectroscopic Data

The empirical formula for this compound is C₁₂H₁₂N₂S₂ with a molecular weight of 248.37 g/mol . Spectroscopic analysis confirms the structure of two aminophenyl groups linked by a disulfide bridge.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR data are crucial for confirming the identity and purity of the compound.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the amine and aromatic protons. The amine protons typically appear as a broad singlet, while the aromatic protons show a complex splitting pattern due to spin-spin coupling.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10.39 | s (broad) | 2H | -NH₂ |

| ~7.73 - 7.59 | m | 8H | Aromatic protons |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons of this compound resonate in the typical downfield region for sp² hybridized carbons.

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | Aromatic Carbons |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to N-H and C-H stretching, as well as aromatic C=C bending vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results | - | N-H stretch (amine) |

| Data not available in search results | - | C-H stretch (aromatic) |

| Data not available in search results | - | C=C bend (aromatic) |

| Data not available in search results | - | C-N stretch |

| Data not available in search results | - | S-S stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands in the UV region, characteristic of aromatic compounds.

| Solvent | λmax (nm) |

| Data not available in search results | Data not available in search results |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific instrumentation.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling, using optimized parameters for signal-to-noise.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Sample Preparation:

-

Ensure the ATR crystal is clean and a background spectrum has been collected.

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

Process the spectrum by performing an ATR correction if necessary.

UV-Vis Spectroscopy Protocol

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., ethanol, methanol, acetonitrile).

-

From the stock solution, prepare a dilute solution with an absorbance in the optimal range (typically 0.2-1.0 AU).

Data Acquisition:

-

Fill a quartz cuvette with the blank solvent and record a baseline spectrum.

-

Rinse the cuvette with the sample solution before filling it.

-

Acquire the UV-Vis spectrum of the sample over the desired wavelength range (e.g., 200-800 nm).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Electrochemical Properties of 2,2'-Dithiodianiline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dithiodianiline (DTDA) is an aromatic disulfide compound of significant interest in materials science and electrochemistry. Its unique molecular structure, featuring two aniline moieties linked by a redox-active disulfide bond, allows for the formation of conductive polymers with tunable properties. This technical guide provides a comprehensive overview of the core electrochemical properties of DTDA and its corresponding polymer, poly(this compound) (PDTDA). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel electrochemical sensors, energy storage systems, and stimuli-responsive materials.

Core Electrochemical Properties

The electrochemical behavior of this compound is dominated by two key features: the redox activity of the disulfide linkage and the electropolymerization of the aniline groups.

Redox Behavior of the Disulfide Bond:

The disulfide bond (-S-S-) in the DTDA molecule is electrochemically active and can undergo a quasi-reversible two-electron, two-proton reduction to form two thiol groups (-SH). This process is reversible, allowing the thiol groups to be re-oxidized back to the disulfide bond. This redox couple is central to many of the potential applications of DTDA-based materials, such as in sensors and redox-responsive systems. The generalized reaction is as follows:

RSSR + 2e⁻ + 2H⁺ ⇌ 2RSH

The kinetic reversibility of the disulfide/thiol redox process in the monomeric form of DTDA is reported to be very poor, as evidenced by a large peak separation in cyclic voltammetry.[1]

Electropolymerization:

The aniline functionalities of DTDA allow it to be electropolymerized on an electrode surface to form a conductive polymer film, poly(this compound) (PDTDA). This process is typically carried out using cyclic voltammetry by repeatedly scanning the potential in a solution containing the DTDA monomer. The resulting polymer film is electroactive and exhibits its own set of electrochemical properties, which are distinct from the monomer. The electropolymerization proceeds via the oxidative coupling of the aniline units.

Quantitative Electrochemical Data

The electrochemical characterization of the this compound monomer in solution is challenging due to its highly irreversible redox behavior. However, the electrochemical properties of the resulting poly(this compound) film have been investigated. The following table summarizes key parameters related to the electropolymerization and characterization of PDTDA films from literature sources.

| Parameter | Value(s) | Conditions | Source(s) |

| Electropolymerization Potential Range | 0.0 V to 1.5-1.6 V vs. SCE | Monomer solution in 1:1 water/acetonitrile with TEAHFP as supporting electrolyte. | [2] |

| 0.0 V to 1.5-1.6 V vs. Ag/AgCl | On gold or stainless steel electrodes. | [3] | |

| Monomer Concentration for Electropolymerization | 30 mM | In 1:1 water/acetonitrile with 60 mM TEAHFP. | [2] |

| 1 mM | In 1:1 v/v acetonitrile-water with 0.4 M NaClO₄ + 0.1 M HClO₄. | [1] | |

| Cyclic Voltammetry Scan Rate for Electropolymerization | 50 mV·s⁻¹ | - | [2] |

| Redox Process of PDTDA Film | Disulfide ⇌ Thiol | Potential range of -0.3 V to +0.3 V vs. Ag/AgCl. | [3] |

| Peak Separation (ΔEp) of DTDA Monomer | Approaches 850 mV | In 0.4 M NaClO₄ acetonitrile-water medium. | [1] |

Experimental Protocols

Protocol 1: Electropolymerization of this compound on a Glassy Carbon Electrode

This protocol outlines the procedure for modifying a glassy carbon electrode (GCE) with a film of poly(this compound) via cyclic voltammetry.

Materials:

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Ag/AgCl (3 M KCl)

-

Counter Electrode: Platinum wire

-

This compound (DTDA)

-

Acetonitrile (ACN), HPLC grade

-

Deionized (DI) water

-

Supporting Electrolyte: Tetraethylammonium hexafluorophosphate (TEAHFP) or Perchloric acid (HClO₄) and Sodium perchlorate (NaClO₄)

-

Polishing materials: 0.3 µm and 0.05 µm alumina slurry, polishing pads

-

Electrochemical workstation (potentiostat/galvanostat)

Procedure:

-

Electrode Preparation:

-

Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 3-5 minutes.

-

Rinse thoroughly with DI water.

-

Polish with 0.05 µm alumina slurry on a separate polishing pad for 3-5 minutes.

-

Rinse thoroughly with DI water and sonicate in DI water for 2 minutes, followed by sonication in acetonitrile for 2 minutes to remove any residual alumina particles.

-

Dry the electrode under a stream of nitrogen.

-

-

Preparation of the Electrolyte Solution:

-

Prepare a solution of the DTDA monomer and supporting electrolyte. For example, a solution of 30 mM DTDA and 60 mM TEAHFP in a 1:1 (v/v) mixture of water and acetonitrile.[2] Alternatively, a solution of 1 mM DTDA in a 1:1 (v/v) acetonitrile-water mixture containing 0.4 M NaClO₄ and 0.1 M HClO₄ can be used.[1]

-

De-aerate the solution by purging with high-purity nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen.

-

-

Electropolymerization:

-

Assemble the three-electrode cell with the polished GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.

-

Immerse the electrodes in the de-aerated monomer solution. Maintain a nitrogen or argon atmosphere over the solution during the experiment.

-

Perform cyclic voltammetry (CV) for a specified number of cycles (e.g., 15-20 cycles) within a potential window where the monomer oxidation occurs. A typical range is from 0.0 V to +1.6 V vs. Ag/AgCl.[2][3] The scan rate is typically set to 50 mV/s.[2]

-

An increase in the peak currents with each cycle indicates the deposition and growth of the polymer film on the electrode surface.

-

-

Post-Polymerization Treatment:

-

After electropolymerization, carefully remove the modified electrode from the monomer solution.

-

Rinse the electrode surface thoroughly with the solvent used for the electrolyte (e.g., acetonitrile/water mixture) to remove any unreacted monomer and non-adherent oligomers.

-

Dry the electrode under a stream of nitrogen.

-

Protocol 2: Electrochemical Characterization of the Poly(this compound) Film

This protocol describes the characterization of the prepared PDTDA-modified electrode in a monomer-free electrolyte solution.

Materials:

-

PDTDA-modified GCE (from Protocol 1)

-

Reference Electrode: Ag/AgCl (3 M KCl)

-

Counter Electrode: Platinum wire

-

Monomer-free electrolyte solution (e.g., 1:1 v/v acetonitrile-water with 0.4 M NaClO₄)

-

Electrochemical workstation

Procedure:

-

Cell Assembly:

-

Assemble the three-electrode cell with the PDTDA-modified GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.

-

Immerse the electrodes in a de-aerated, monomer-free electrolyte solution.

-

-

Cyclic Voltammetry Analysis:

-

Record the cyclic voltammogram of the PDTDA film in the monomer-free electrolyte. The potential window should be chosen to investigate the redox activity of the polymer. To study the disulfide/thiol redox couple, a potential range of approximately -0.4 V to +0.4 V vs. Ag/AgCl can be used.[3]

-

Vary the scan rate (e.g., from 10 mV/s to 200 mV/s) to study the kinetics of the electron transfer process.

-

Analyze the resulting voltammograms to determine key parameters such as anodic and cathodic peak potentials (Epa, Epc), peak currents (ipa, ipc), and peak separation (ΔEp).

-

Mandatory Visualizations

Caption: Experimental workflow for the preparation and electrochemical analysis of a poly(this compound)-modified electrode.

Caption: Redox mechanism of the disulfide/thiol couple in poly(this compound).

References

A Comprehensive Technical Guide to the Thermal Stability of 2,2'-Dithiodianiline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermal stability of 2,2'-Dithiodianiline, a crucial parameter for its handling, storage, and application in research and development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates data from analogous compounds and outlines general experimental protocols for thermal analysis.

Core Physical Properties

This compound is a light yellow to yellow-green powder. A summary of its key physical properties, along with those of its isomer, 4,4'-Dithiodianiline, is presented below for comparative purposes.

| Property | This compound | 4,4'-Dithiodianiline |

| Molecular Formula | C₁₂H₁₂N₂S₂ | C₁₂H₁₂N₂S₂ |

| Molecular Weight | 248.37 g/mol | 248.37 g/mol |

| Melting Point | 91 - 95 °C | 77 - 78 °C[1][2] |

| Appearance | Light yellow to yellow-green powder | Yellow powder[2] |

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to evaluate the thermal stability of a compound. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures, while DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions such as melting and crystallization.

Experimental Protocols

Thermogravimetric Analysis (TGA) - General Protocol

This protocol outlines a standard procedure for determining the thermal stability of an organic compound like this compound using TGA.[3][4][5]

-

Instrument Setup:

-

Ensure the TGA instrument is calibrated according to the manufacturer's specifications.

-

Set the purge gas, typically an inert gas like nitrogen, to a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and prevent oxidative decomposition.[3]

-

-

Sample Preparation:

-

Accurately weigh a small sample (typically 5-10 mg) into a clean TGA crucible (e.g., alumina or platinum).

-

-

Experimental Run:

-

Place the crucible in the TGA furnace.

-

Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes to ensure thermal stability.

-

Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature that is expected to be well above the decomposition temperature (e.g., 600-800 °C).[5][6]

-

Continuously record the sample's mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of decomposition.

-

Differential Scanning Calorimetry (DSC) - General Protocol

This protocol provides a standard procedure for analyzing the thermal transitions of a powdered organic compound like this compound.[7][8][9][10]

-

Instrument Setup:

-

Calibrate the DSC instrument for both temperature and enthalpy using appropriate standards (e.g., indium).

-

Set the purge gas, typically nitrogen, to a constant flow rate.

-

-

Sample Preparation:

-

Experimental Run:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Equilibrate the system at a starting temperature below any expected transitions.

-

A common procedure for polymers and organic molecules is a heat-cool-heat cycle to erase the sample's prior thermal history.[9]

-

First Heating: Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point but below the decomposition temperature.

-

Cooling: Cool the sample at a controlled rate back to the starting temperature.

-

Second Heating: Reheat the sample at the same controlled rate to the final temperature.

-

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, decomposition).

-

Determine the melting temperature (Tₘ), typically taken as the peak temperature of the melting endotherm, and the enthalpy of fusion (ΔHₘ) by integrating the peak area.

-

Proposed Thermal Decomposition Pathway

For aromatic disulfides, the primary thermal decomposition pathway is generally considered to be the homolytic cleavage of the sulfur-sulfur (S-S) bond, which is the weakest bond in the molecule.[12] This is supported by studies on related compounds like dimethyl disulfide and diphenyl disulfide. The initial step is the formation of two thiyl radicals. These highly reactive radicals can then undergo a variety of subsequent reactions, such as hydrogen abstraction or recombination, leading to the formation of various degradation products.

Visualizations

The following diagrams illustrate the general workflow for thermal analysis and the proposed thermal decomposition mechanism for aromatic disulfides.

Caption: General experimental workflow for TGA and DSC analysis.

Caption: Proposed thermal decomposition mechanism of aromatic disulfides.

References

- 1. 4,4'-Dithiodianiline | 722-27-0 [chemicalbook.com]

- 2. 4,4'-Dithiodianiline|lookchem [lookchem.com]

- 3. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 4. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 5. infinitalab.com [infinitalab.com]

- 6. mdpi.com [mdpi.com]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. s4science.at [s4science.at]

- 10. tainstruments.com [tainstruments.com]

- 11. showard-eng360.weebly.com [showard-eng360.weebly.com]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Redox Behavior of the Disulfide Bond in 2,2'-Dithiodianiline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dithiodianiline (DTDA) is an aromatic disulfide of significant interest in materials science and medicinal chemistry. Its structure, featuring a redox-active disulfide linkage between two aminophenyl moieties, imparts unique electrochemical properties that are leveraged in the development of conductive polymers, sensors, and stimuli-responsive drug delivery systems. The reversible cleavage of the disulfide bond to form the corresponding thiols, 2-aminothiophenol, underpins its functionality. This technical guide provides a comprehensive overview of the redox behavior of the disulfide bond in this compound, with a focus on its electrochemical characteristics, relevant experimental protocols for its study, and the underlying chemical transformations.

Core Redox Behavior of the Disulfide Bond in this compound

The central feature of this compound's chemistry is the redox activity of its disulfide bond (S-S). This bond can undergo a two-electron reduction to yield two molecules of 2-aminothiophenol. Conversely, the thiol groups of 2-aminothiophenol can be oxidized to reform the disulfide bond of DTDA.

Reduction:

The reduction of the disulfide bond in this compound involves the cleavage of the S-S bond and the formation of two thiol groups (-SH). This process can be initiated by chemical reducing agents or through electrochemical means. The reduction transforms the single DTDA molecule into two molecules of 2-aminothiophenol.

Oxidation:

The oxidation process involves the formation of a disulfide bond from the thiol groups of two 2-aminothiophenol molecules. This reaction is the reverse of the reduction process. In addition to reforming the disulfide, under stronger oxidizing conditions, the sulfur atoms can be further oxidized to form sulfonic acids.

Electrochemically, the redox process of the this compound monomer is characterized by its poor kinetic reversibility.[1] This is evidenced by a large peak separation in cyclic voltammetry, which can approach 850 mV.[1] This significant separation indicates that the electron transfer processes for reduction and oxidation occur at very different potentials, suggesting a kinetically slow or multi-step reaction mechanism.

The redox potential of this compound has been reported to be approximately -0.08 V, although the specific experimental conditions for this measurement are not extensively detailed in publicly available literature. It is important to note that the redox potential of disulfide bonds can be influenced by factors such as pH and the solvent system used.[2]

The redox properties of DTDA are harnessed in the synthesis of poly(this compound) (PDTDA), a conductive polymer.[3][4] In the polymeric form, the disulfide bonds can act as redox-active sites, contributing to the material's charge storage capacity.[4]

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the redox behavior of this compound. Due to the limited availability of peer-reviewed data for the monomer, information on the electrochemical behavior during the electropolymerization of DTDA is also included for context.

| Parameter | Value | Conditions | Source |

| Redox Potential | ~ -0.08 V | Not specified | Commercial Product Data |

| Cyclic Voltammetry Peak Separation (ΔEp) | ~ 850 mV | 1 mM DTDA in 0.4 M NaClO4 in acetonitrile-water (1:1 v/v) on a platinum electrode. | [1] |

| Electropolymerization Potential Range | 0.0 V to 1.5-1.6 V | On gold or stainless steel electrodes. | [3] |

Experimental Protocols

Cyclic Voltammetry for the Analysis of this compound

This protocol describes a general procedure for studying the redox behavior of this compound monomer using cyclic voltammetry.

Objective: To determine the reduction and oxidation potentials of the disulfide bond in this compound and to assess the reversibility of the redox process.

Materials:

-

This compound (DTDA)

-

Acetonitrile (anhydrous, electrochemical grade)

-

Deionized water

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate (TBAP) or 0.4 M Sodium perchlorate (NaClO4))

-

Working Electrode (e.g., Glassy carbon, Platinum, or Gold disk electrode)

-

Reference Electrode (e.g., Ag/AgCl in saturated KCl)

-

Counter Electrode (e.g., Platinum wire)

-

Voltammetric cell

-

Potentiostat

Procedure:

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry on a polishing pad, starting with a larger particle size (e.g., 1.0 µm) and finishing with a smaller particle size (e.g., 0.05 µm).

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used for the experiment (e.g., acetonitrile).

-

Sonnicate the electrode in deionized water and then in the experimental solvent for 5 minutes each to remove any residual polishing material.

-

Dry the electrode under a stream of nitrogen.

-

-

Solution Preparation:

-

Prepare the electrolyte solution by dissolving the supporting electrolyte in the chosen solvent system (e.g., acetonitrile or an acetonitrile-water mixture) to the desired concentration (e.g., 0.1 M).

-

Prepare a stock solution of this compound in the electrolyte solution (e.g., 1 mM).

-

Deoxygenate the DTDA solution by bubbling with high-purity nitrogen or argon for at least 15-20 minutes. This is crucial as dissolved oxygen can interfere with the electrochemical measurements.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode system in the voltammetric cell containing the deoxygenated DTDA solution. Ensure the reference electrode tip is placed close to the working electrode surface.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment on the potentiostat software. A typical starting point for the potential window would be from a positive potential (e.g., +1.0 V) to a sufficiently negative potential to observe the reduction of the disulfide bond (e.g., -1.5 V), and then sweeping back to the starting potential. The scan rate can be initially set to 100 mV/s.

-

Run a background scan in the electrolyte solution without DTDA to identify any background currents.

-

Run the cyclic voltammogram for the DTDA solution.

-

Vary the scan rate (e.g., from 20 mV/s to 500 mV/s) to investigate the kinetics of the electron transfer process.

-

-

Data Analysis:

-

Identify the cathodic peak potential (Epc) corresponding to the reduction of the disulfide bond and the anodic peak potential (Epa) for the oxidation of the resulting thiols.

-

Calculate the peak separation (ΔEp = Epa - Epc). A large ΔEp value suggests an irreversible or quasi-reversible process.

-

Plot the peak current (Ip) versus the square root of the scan rate (ν^1/2). A linear relationship suggests a diffusion-controlled process.

-

In Situ Spectroelectrochemistry

This protocol provides a general framework for performing in situ spectroelectrochemistry to correlate electrochemical events with spectroscopic changes in this compound.

Objective: To observe the structural changes (e.g., cleavage of the S-S bond) in this compound as a function of the applied electrode potential.

Materials:

-

Same as for Cyclic Voltammetry.

-

Spectroelectrochemical cell with an optically transparent electrode (e.g., indium tin oxide (ITO) coated glass or a thin metal mesh).

-

Spectrometer (e.g., UV-Vis or Raman spectrometer).

Procedure:

-

Setup:

-

Assemble the spectroelectrochemical cell with the optically transparent working electrode, reference electrode, and counter electrode.

-

Fill the cell with the deoxygenated this compound solution.

-

Couple the spectroelectrochemical cell to the spectrometer, ensuring the light beam passes through the working electrode.

-

-

Measurement:

-

Record an initial spectrum of the DTDA solution at the open-circuit potential.

-

Apply a series of constant potentials to the working electrode, stepping through the potential range where the redox events were observed in the cyclic voltammetry experiments.

-

At each potential step, allow the system to reach a steady state and then record the spectrum (e.g., UV-Vis or Raman).

-

Alternatively, record spectra continuously while sweeping the potential, similar to a cyclic voltammetry experiment.

-

-

Data Analysis:

-

Analyze the changes in the spectra as a function of the applied potential.

-

For UV-Vis spectroelectrochemistry, look for the appearance or disappearance of absorption bands corresponding to the disulfide and thiol forms of the molecule.

-

For Raman spectroelectrochemistry, monitor the vibrational modes associated with the S-S bond (typically in the range of 500-550 cm-1) and the S-H bond (around 2550 cm-1) to directly observe the cleavage and formation of these bonds.

-

Visualizations

Caption: Redox mechanism of this compound.

Caption: Experimental workflow for cyclic voltammetry.

References

A Comprehensive Technical Guide to 2,2'-Dithiodianiline: Synonyms, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,2'-Dithiodianiline (CAS No. 1141-88-4), a versatile chemical intermediate. This document consolidates its various synonyms and alternative names, presents key quantitative data in a structured format, and offers detailed experimental protocols for its synthesis and purification. The information herein is intended to support researchers and professionals in chemistry, materials science, and drug development.

Nomenclature: Synonyms and Alternative Names

This compound is known by a multitude of names in scientific literature and commercial catalogs. Understanding these different appellations is crucial for comprehensive literature searches and procurement. The synonyms can be broadly categorized as follows:

-

Systematic and IUPAC Names: These names are based on established chemical nomenclature rules.

-

Common and Trivial Names: These are widely used, often historical, names.

-

Ortho-Substituted Nomenclature: These names explicitly indicate the substitution pattern on the benzene ring.

-

Other Variations: These include variations in spelling or word order.

-

CAS Registry Number:

Caption: A diagram illustrating the various categories of names for this compound.

Quantitative Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₂N₂S₂ | [1][7][8] |

| Molecular Weight | 248.37 g/mol | [4][5][6][7][9] |

| Appearance | Light yellow to amber or dark green powder/crystal | [1][5][6][7][8] |

| Melting Point | 91-95 °C | [4][5][6][10] |

| Purity | >97.0% to >98.0% (by HPLC or Nonaqueous Titration) | [5][7][8][11] |

| Solubility | Insoluble in water; Soluble in ethanol, methanol, and BTX solvents | [5][6][12] |

| CAS Registry Number | 1141-88-4 | [1][2][3][4][5][6][7] |

| EC Number | 214-529-1 | [2][4] |

| MDL Number | MFCD00007703 | [2][13] |

| PubChem CID | 14358 | [2][7] |

| InChI | 1S/C12H12N2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H,13-14H2 | [1][4][8] |

| InChIKey | YYYOQURZQWIILK-UHFFFAOYSA-N | [1][4][8] |

| Canonical SMILES | C1=CC=C(C(=C1)N)SSC2=CC=CC=C2N | [2][14] |

Experimental Protocols

The following sections detail representative experimental procedures for the synthesis and purification of this compound.

Synthesis of this compound via Oxidation of 2-Aminothiophenol

A common and effective method for the preparation of this compound is the oxidation of 2-aminothiophenol or its salt. One documented procedure involves the reaction of 2-aminothiophenol with sulfur in an aqueous medium.

Materials:

-

2-Aminothiophenol

-

Sulfur

-

Water

-

Acetic acid (optional, for pH adjustment)

Procedure:

-

Disperse 25 g (0.2 mol) of 2-aminothiophenol and 3.5 g (0.11 mol) of sulfur in 150 ml of water in a suitable reaction vessel equipped with a reflux condenser and a stirrer.[13][15]

-

Heat the mixture to boiling under reflux with continuous stirring for 90 minutes.[13][15] During the reaction, hydrogen sulfide gas will be evolved.

-

For potentially higher yields, the pH of the reaction mixture can be adjusted to 5 at approximately 80 °C by the dropwise addition of acetic acid.[13]

-

After the reaction is complete, cool the mixture to 20 °C.[13][15]

-

Collect the solid product by filtration.

-

Dry the product at 40 °C under a water pump vacuum to obtain this compound.[13][15] The expected yield is in the range of 82-100%.[13]

Purification by Recrystallization

For applications requiring high purity, the synthesized this compound can be further purified by recrystallization.

Materials:

-

Crude this compound

-

Ethanol

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot ethanolic solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum. A simple method for obtaining single crystals for analysis involves dissolving the crude product in ethanol and allowing for slow evaporation.[9]

Caption: A flowchart outlining the general experimental workflow for the synthesis and purification of this compound.

Applications and Research Interest

This compound serves as a valuable intermediate in various fields of chemical synthesis and materials science. Its bifunctional nature, possessing both amino groups and a disulfide linkage, allows for a range of chemical transformations. It is particularly noted for its use in the synthesis of heterocyclic compounds.[3] The disulfide bond can be cleaved under reducing conditions, a property that is exploited in the design of stimuli-responsive materials. Furthermore, it has applications in polymer chemistry, for example, as a component in the synthesis of polyimides and polyurethanes, where it can enhance thermal stability.[16] Research has also explored its use in the development of conductive polymers and as a chelating agent.[16][17]

References

- 1. EP0000871A1 - Method of preparing this compound - Google Patents [patents.google.com]

- 2. Preparation method of 2-aminophenyl phenyl sulfide - Eureka | Patsnap [eureka.patsnap.com]

- 3. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2,2′-dithiodianiline-CAS No. 1141-88-4 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]

- 6. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO 2 in the presence of BH 3 NH 3 to synthesize 2-unsubstituted benzothiazole ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03134E [pubs.rsc.org]

- 7. scbt.com [scbt.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. 2,2′-Dithiodianiline: a redetermination at 100 K - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. spectrabase.com [spectrabase.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. US4375562A - Process for the preparation of bis-(amino-phenyl)-disulphides - Google Patents [patents.google.com]

- 14. spectrabase.com [spectrabase.com]

- 15. EP0036120B1 - Process for the production of bis-(amino-phenyl) disulphides - Google Patents [patents.google.com]

- 16. This compound | High-Purity Reagent | RUO [benchchem.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 2,2'-Dithiodianiline in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2,2'-dithiodianiline (DTDA) in the synthesis of various polymers. The inclusion of the disulfide linkage in the polymer backbone imparts unique redox-responsive properties, making these materials promising candidates for applications in drug delivery, energy storage, and self-healing materials. This document outlines protocols for the synthesis of poly(this compound), as well as generalized procedures for preparing polyamides and polyimides incorporating this monomer.

Synthesis of Poly(this compound) (PDTDA)

Poly(this compound) is a conductive polymer with a disulfide bond in each repeating unit, offering potential as a high-energy storage material.[1] It can be synthesized via both chemical and electrochemical oxidative polymerization.

Chemical Oxidative Polymerization

A simple solution polymerization method can be employed to synthesize high molecular weight PDTDA.[1]

Experimental Protocol:

-

Dissolve this compound monomer in a suitable solvent (e.g., acetonitrile/water mixture).

-

Cool the solution in an ice bath.

-

Slowly add an oxidizing agent, such as ammonium persulfate, to the stirred solution.

-

Continue the reaction for a specified period (e.g., several hours) to allow for polymerization.

-

Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).

-

Filter, wash the polymer with the non-solvent and water to remove unreacted monomer and oxidant, and dry under vacuum.

Quantitative Data for Chemically Synthesized PDTDA:

| Property | Value | Reference |

| Weight Average Molecular Weight (Mw) | 424,690 g/mol | [1] |

| Polydispersity Index (PDI) | - | - |

| Thermal Decomposition (5% weight loss) | - | - |